REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][N:3]=1.C([Li])CCC.CN([CH:17]=[O:18])C>C1COCC1>[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([CH:17]=[O:18])[CH:5]=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
37.165 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
6.28 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at −78° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
STIRRING
|
Details
|
After 15 min. stirring at −78° C.
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to r.t.
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by short open column chromatography (DCM as eluent)
|
Type
|
CUSTOM
|
Details
|
The desired product fractions were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a residue that
|
Type
|
CUSTOM
|
Details
|
was further purified by column chromatography (silica gel; DCM/heptane up to 50% as eluent)
|
Type
|
CUSTOM
|
Details
|
The desired fractions were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield intermediate compound
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC=CC(=C1Cl)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |